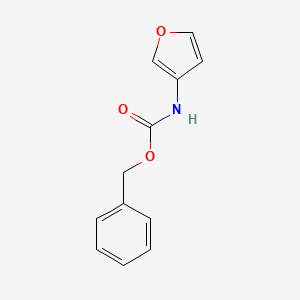

Benzyl furan-3-ylcarbamate

Description

Benzyl furan-3-ylcarbamate is a synthetic carbamate derivative characterized by a benzyl ester group linked to a furan-3-ylcarbamate moiety. For instance, the European Patent Application EP 2 402 347 A1 (2012) details the synthesis of tert-butyl furan-3-ylcarbamate through reactions involving 2-(furan-3-ylcarbamoyl)propionylcarbamate and tert-butanol . This suggests that this compound could be synthesized via analogous routes, substituting tert-butyl with benzyl groups. Carbamates of this class are often employed in medicinal chemistry and organic synthesis due to their stability and versatility as intermediates .

Properties

IUPAC Name |

benzyl N-(furan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-12(13-11-6-7-15-9-11)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQJHWVJZLXGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745195 | |

| Record name | Benzyl furan-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499202-76-5 | |

| Record name | Benzyl furan-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzyl furan-3-ylcarbamate is an organic compound recognized for its unique structural features and potential biological activities. This article delves into its biological activity, focusing on antimicrobial properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of approximately 217.224 g/mol. The compound features a furan ring and a carbamate functional group , which contribute to its chemical reactivity and biological properties. The presence of the furan moiety enhances its interaction with biological targets, while the carbamate group improves solubility in organic solvents, potentially influencing its biological activity through hydrogen bonding interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the area of antimicrobial efficacy. Below are some key findings regarding its biological activities:

- Antimicrobial Activity : Studies have shown that compounds related to this compound possess significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, derivatives of benzofuran have demonstrated effectiveness against Candida species and Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 2 μg/mL .

- Antitumor Properties : Preliminary investigations suggest that this compound may also exhibit antitumor activity. Compounds with similar structural frameworks have been noted for their ability to inhibit cell proliferation in cancer cell lines .

Synthesis Methods

The synthesis of this compound can be achieved through various organic synthesis techniques. Common methods include:

- Palladium-Catalyzed Cross-Coupling Reactions : This method allows for the formation of the carbamate from appropriate starting materials, providing high yields and purity.

- Microwave-Assisted Synthesis : Utilizing microwave radiation can significantly reduce reaction times while enhancing yields .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound derivatives against Candida albicans. The results indicated that certain derivatives exhibited significant antifungal activity, with MIC values comparable to standard antifungal agents. This suggests that modifications to the structure could enhance efficacy against resistant strains .

Case Study 2: Antitumor Activity

In another investigation focused on antitumor properties, benzofuran derivatives were synthesized and tested for their effects on various cancer cell lines. The compounds demonstrated notable antiproliferative effects, with some exhibiting IC50 values lower than 10 μM against specific cancer types. This highlights the potential of this compound as a scaffold for developing new anticancer agents .

Comparative Analysis with Similar Compounds

The following table summarizes this compound alongside structurally related compounds, highlighting their unique features and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Furan ring + carbamate | Antimicrobial, potential antitumor |

| Benzyl carbamate | Benzene ring + carbamate | Widely used in pharmaceuticals |

| Furan-2-carboxylic acid | Carboxylic acid group | More polar; different reactivity |

| Benzofuran | Fused benzene and furan | Exhibits distinct biological activities |

Comparison with Similar Compounds

tert-Butyl Furan-3-ylcarbamate

- Structural Difference : The tert-butyl group replaces the benzyl ester in the target compound.

- Synthesis: Prepared via reaction of 2-(furan-3-ylcarbamoyl)propionylcarbamate with tert-butanol and p-toluenesulfonic acid in THF .

- This group is often used as a protecting group in peptide synthesis due to its stability under acidic conditions .

Benzyl (5-Oxotetrahydro-3-Furanyl)carbamate

- Structural Difference : Incorporates a 5-oxotetrahydrofuran ring instead of a planar furan.

- Properties : The saturated oxolane ring (tetrahydrofuran) with a ketone group increases polarity and may influence solubility and metabolic pathways. Multiple CAS entries (e.g., 1228879-06-8, 1936219-91-8) suggest variations in stereochemistry or substituents .

- Applications : Likely used in pharmaceutical intermediates, where ring saturation can modulate bioavailability .

Benzyl 2-Hydroxypyridin-3-ylcarbamate

- Structural Difference : Replaces the furan ring with a 2-hydroxypyridine moiety.

- (2023), contrasting with benzyl alcohol’s documented respiratory and dermal toxicity .

Boron-Containing Analogs (e.g., Benzyl N-[4-Fluoro-3-(Dioxaborolan-2-yl)Phenyl]carbamate)

- Structural Difference : Incorporates a boronate ester (tetramethyl dioxaborolane) and fluorine substituents.

- Applications : Boron-containing carbamates are pivotal in Suzuki-Miyaura cross-coupling reactions for drug discovery. The fluorine atom may enhance metabolic stability and bioavailability .

- Specifications : Parchem Chemicals lists this compound (CAS 2377610-77-8) with typical purity ≥95%, highlighting industrial relevance .

Tetrazole-Modified Derivatives (e.g., Benzyl (3-Fluoro-4-(6-(2-Methyltetrazol-5-yl)Pyridin-3-yl)Phenyl)carbamate)

- Structural Difference : Features a tetrazole ring, a bioisostere for carboxylic acids.

- Properties: Tetrazole groups improve pharmacokinetic profiles by mimicking carboxylates while resisting enzymatic degradation.

Comparative Data Table

Key Research Findings

- Synthetic Flexibility : The benzyl carbamate scaffold allows diverse substitutions (e.g., boronate esters, tetrazoles) to tailor reactivity and biological activity .

- Safety Considerations : Pyridine and tetrahydrofuran derivatives exhibit lower toxicity compared to benzyl alcohol, which has documented respiratory and dermal risks .

- Functional Group Impact : Electron-withdrawing groups (e.g., fluorine, boronate esters) enhance stability and target affinity, while bulky groups (e.g., tert-butyl) modulate hydrolysis rates .

Preparation Methods

Direct Carbamoylation Using Benzyl Carbamate and Base

A notable method involves the reaction of benzyl carbamate with furan-3-yl derivatives under basic conditions to form the carbamate linkage. This method uses sodium hydride (NaH) or other strong bases to deprotonate benzyl carbamate, generating a nucleophilic species that attacks the electrophilic center on the furan ring or its precursor.

- Benzyl carbamate (2.0 equivalents) is suspended in dry dimethylformamide (DMF).

- Sodium hydride (60% suspension in mineral oil, 2.0 equivalents) is added at room temperature to generate the nucleophile.

- The furan-3-yl derivative (1.0 equivalent) is added.

- The mixture is heated at 90 °C for 6–8 hours under stirring.

- After completion (monitored by TLC), the reaction is quenched with saturated ammonium chloride solution.

- The product is extracted with ethyl acetate, washed, dried, and purified by column chromatography.

This approach was demonstrated in a two-step one-pot synthesis of benzofurans where benzyl carbamate was used to introduce the carbamate group efficiently, yielding high purity products with yields around 80–85%.

Copper-Catalyzed Cyclization with Benzyl Carbamate

Copper(I) iodide (CuI) catalysis has been employed to facilitate intramolecular cyclization reactions that form benzofuran rings bearing carbamate groups. In this method, benzyl carbamate reacts with haloaryl ketones or acrylonitrile derivatives in the presence of CuI and ligands such as L-proline.

- The reaction proceeds via copper-catalyzed C–O bond formation.

- The presence of base (NaH) and CuI catalyst promotes cyclization and carbamate installation.

- The reaction is typically performed in DMF at 90 °C for 6 hours.

- After workup and purification, benzyl furan-3-ylcarbamate derivatives are obtained in yields up to 83%.

This method is advantageous for its mild conditions and the ability to tolerate various functional groups on the furan ring.

Alternative Catalytic Approaches

While direct literature on this compound is limited, related benzofuran carbamate syntheses utilize:

- Iron(III)-catalyzed halogenation and copper(I)-catalyzed cyclization: Used for benzo[b]furans but adaptable for furan derivatives, involving iron triflimide activation of halogen sources followed by copper-catalyzed intramolecular cyclization.

- Bronsted acid-mediated catalysis: Triflic acid and acetic acid catalysis have been reported for benzofuran synthesis, which could be adapted for carbamate introduction under acidic conditions.

- Base-catalyzed cyclization: Triethylamine or potassium tert-butoxide catalyzed intramolecular cyclizations of α-haloketones with salicylaldehydes yield benzofuran derivatives, which may be modified to include carbamate groups.

Data Table: Summary of Preparation Conditions and Yields

Research Findings and Mechanistic Insights

- The nucleophilic attack of deprotonated benzyl carbamate on electrophilic sites of furan derivatives is the fundamental step in carbamate formation.

- Copper catalysts facilitate intramolecular cyclization by activating halogenated precursors, enabling regioselective C–O bond formation to yield benzofuran carbamates.

- The choice of solvent (DMF) and temperature (around 90 °C) is critical to balance reactivity and stability of intermediates.

- Acid catalysis stabilizes charged intermediates and promotes ring closure, offering alternative pathways for benzofuran formation that can be adapted for carbamate derivatives.

- Base-catalyzed methods provide environmentally benign and efficient routes with broad substrate scope, often under mild conditions.

Q & A

Q. What are the recommended synthetic routes for Benzyl furan-3-ylcarbamate, and how can reaction conditions be optimized for high purity?

this compound can be synthesized via carbamate formation between furan-3-amine derivatives and benzyl chloroformate. Key steps include:

- Stepwise coupling : React furan-3-amine with benzyl chloroformate in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen, followed by gradual warming to room temperature .

- Catalysis : Use triethylamine (TEA) as a base to neutralize HCl byproducts, ensuring pH control and minimizing side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) . Yield optimization : Maintain strict temperature control (<10°C during coupling) to prevent decomposition.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Structural validation requires a combination of spectroscopic and crystallographic methods:

- NMR spectroscopy : Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm carbamate linkage (δ ~155 ppm for carbonyl) and furan ring protons (δ ~7.2–7.8 ppm) .

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation from ethanol and refine using SHELXL (R-factor < 0.05) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₁NO₃).

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While specific hazard data for this compound is limited, analogous carbamates require:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile reagents .

- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay variability or impurities. Mitigation strategies include:

- Standardized assays : Replicate enzyme inhibition studies (e.g., kinase assays) under controlled conditions (pH 7.4, 37°C) with positive controls .

- Purity validation : Use HPLC (≥98% purity) to exclude confounding effects from byproducts .

- Dose-response curves : Perform triplicate measurements to ensure reproducibility and calculate confidence intervals .

Q. What computational approaches are suitable for predicting the binding modes of this compound to biological targets?

Molecular docking and dynamics simulations can elucidate interactions:

- Docking software : Use AutoDock Vina to model ligand-receptor binding, focusing on hydrogen bonds between the carbamate group and catalytic residues .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

- Free energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG < −7 kcal/mol indicates strong binding) .

Q. How can solubility limitations of this compound in aqueous buffers be addressed for in vitro studies?

Poor aqueous solubility is common for carbamates. Strategies include:

- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance dissolution .

- pH adjustment : Solubilize the compound in PBS (pH 7.4) with 0.1% Tween-80 for cell-based assays .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to improve bioavailability .

Q. What structural modifications to this compound could enhance its metabolic stability in pharmacokinetic studies?

- Furan ring substitution : Introduce electron-withdrawing groups (e.g., -F at C5) to reduce oxidative degradation .

- Carbamate optimization : Replace the benzyl group with a methylcyclopropyl moiety to sterically hinder esterase cleavage .

- Isotopic labeling : Use deuterated benzyl groups to prolong half-life (e.g., benzyl-d₅) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Thermal stability : Store at −20°C in amber vials; DSC shows decomposition onset at 120°C .

- Hydrolytic stability : Suspend in dry acetonitrile to prevent carbamate hydrolysis (t₁/₂ > 30 days at 25°C) .

- Light sensitivity : Protect from UV exposure to avoid photodegradation (e.g., wrap vials in aluminum foil) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.